Bovoside

Description

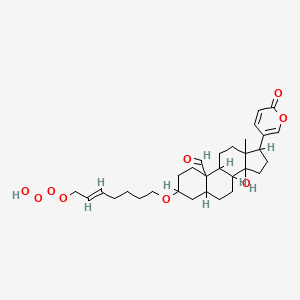

Bovoside, specifically referred to as bovoside A, is a naturally occurring bufadienolide (a class of cardioactive steroids) isolated from Bowiea volubilis, a plant native to South Africa and other regions of East Africa . Its molecular formula is C₃₁H₄₄O₉, with a molecular weight of 560.7 g/mol . Structurally, bovoside A features a characteristic bufadienolide backbone with an aldehyde group at the C-19 position, which contributes to its instability in solution due to oxidation susceptibility .

Properties

CAS No. |

11028-14-1 |

|---|---|

Molecular Formula |

C31H44O9 |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

3-[(E)-7-hydroperoxyperoxyhept-5-enoxy]-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C31H44O9/c1-29-14-12-26-27(31(29,34)16-13-25(29)22-7-10-28(33)37-20-22)9-8-23-19-24(11-15-30(23,26)21-32)36-17-5-3-2-4-6-18-38-40-39-35/h4,6-7,10,20-21,23-27,34-35H,2-3,5,8-9,11-19H2,1H3/b6-4+ |

InChI Key |

LXOINSCDOVUREI-GQCTYLIASA-N |

SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)OCCCCC=CCOOOO)C=O |

Isomeric SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)OCCCC/C=C/COOOO)C=O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)OCCCCC=CCOOOO)C=O |

Synonyms |

bovoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Activity

Bovoside A exhibits potent cardioactivity by inhibiting Na,K-ATPase, a mechanism shared with other bufadienolides like digitoxin and strophanthin . This inhibition increases intracellular calcium levels, enhancing myocardial contractility and cardiac output. Historically, bovoside A was compared to strophanthin in terms of rapid onset and cumulative effects, though it is less persistent than digitoxin .

Comparison with Similar Compounds

Bufadienolides and cardenolides (e.g., digitoxin) share structural and functional similarities but differ in key pharmacological and chemical properties. Below is a detailed comparison of bovoside A with related compounds.

Structural and Functional Comparison

Pharmacological Activity

- Bovoside A vs. Bovogenin A : Bovogenin A lacks the glycoside group, reducing its solubility and bioavailability compared to bovoside A .

- Bovoside A vs. Digitoxin : Digitoxin’s longer half-life (7 days vs. hours for bovoside A) makes it suitable for chronic heart failure, whereas bovoside A’s rapid action aligns with acute applications .

- Bovoside A vs. Strophanthin : Both act rapidly, but strophanthin is more stable and less cumulative, reducing toxicity risks .

Toxicity Profiles

Analytical Characterization

Bovoside A has been characterized using ESI+ mass spectrometry , revealing distinct fragmentation patterns compared to synthetic derivatives like bovosidol A . This method also differentiates bovoside A from co-occurring compounds like bovoruboside (structure uncertain) and glucobovoside A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.